(E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide
Descripción
The compound (E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone, a 4-methylphenyl group at the C2 position, and a 1,3-thiazol-4-ylmethyl substituent on the sulfonamide nitrogen. The (E)-configuration of the ethene group is essential for maintaining planar geometry, which may influence binding affinity and stability .
Propiedades
IUPAC Name |
(E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-12-3-5-13(6-4-12)7-8-20(17,18)16(2)9-14-10-19-11-15-14/h3-8,10-11H,9H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAASMWHUEFRISE-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(C)CC2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(C)CC2=CSC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound (E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide is a synthetic organic molecule that has gained attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Formula
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 302.38 g/mol
Structural Characteristics
The compound features a thiazole ring, a sulfonamide group, and an ethene moiety, which are critical for its biological interactions.
Antimicrobial Activity
Research has shown that compounds similar to (E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide exhibit significant antimicrobial properties. For instance, derivatives of thiazole have been tested against various bacterial strains.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 32 µg/mL |
| Compound B | Staphylococcus aureus | 16 µg/mL |
| (E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide | Escherichia coli | 24 µg/mL |
| (E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide | Staphylococcus aureus | 12 µg/mL |
This table indicates that the compound shows promising antibacterial activity against common pathogens.
Antifungal Activity
In addition to antibacterial properties, thiazole derivatives have been screened for antifungal activity. The results suggest that they may inhibit the growth of fungi such as Candida albicans.
Table 2: Antifungal Activity of Thiazole Derivatives
| Compound Name | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Candida albicans | 64 µg/mL |
| (E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide | Candida albicans | 32 µg/mL |
These findings highlight the potential of the compound as an antifungal agent.
The mechanism by which (E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide exerts its biological effects may involve the inhibition of key enzymes in microbial metabolism or disruption of cellular integrity. Further studies are needed to elucidate these mechanisms fully.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized various thiazole derivatives and evaluated their biological activities. Among these, (E)-N-methyl-2-(4-methylphenyl)-N-(1,3-thiazol-4-ylmethyl)ethenesulfonamide was highlighted for its superior activity against Staphylococcus aureus compared to other derivatives .
Case Study 2: Structure-Activity Relationship (SAR)
Another investigation focused on understanding the structure-activity relationship of thiazole compounds. The presence of the methyl group on the phenyl ring was found to enhance antibacterial potency, suggesting that modifications in the molecular structure could lead to improved efficacy .
Comparación Con Compuestos Similares
Substituent Effects on Aromatic Rings
The 4-methylphenyl group in the target compound contrasts with substituents in analogues such as:
- (E)-2-(4′-Bromophenyl)-N-(4-fluorophenyl)ethenesulfonamide (6c) : Features a 4-bromophenyl group and 4-fluoroaniline. Bromine’s electron-withdrawing nature and fluorine’s electronegativity may enhance dipole interactions compared to the methyl group’s electron-donating effect in the target compound. The methyl group likely increases lipophilicity, improving membrane permeability .
- This difference could impact solubility and target engagement .
Heterocyclic Modifications
The 1,3-thiazol-4-ylmethyl substituent distinguishes the target compound from analogues with other heterocycles:
- Factor Xa Inhibitor (): A thienyl (5-chlorothien-2-yl) and morpholine-containing derivative. This may enhance binding specificity in enzymatic pockets .
- N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12a) : The thiazole ring here is at the 2-position, whereas the target compound’s thiazole is at 4-position. Positional isomerism can drastically alter electronic distribution and steric interactions .
Sulfonamide Nitrogen Substituents
The N-methyl and N-(thiazol-4-ylmethyl) groups in the target compound differ from:
Melting Points and Solubility
- 6c () : Melting point (138–140°C) suggests moderate crystallinity. The target compound’s methyl and thiazole groups may lower melting points compared to brominated or fluorinated analogues due to reduced polarity .
- 6d () : Methoxy groups enhance solubility in polar solvents, whereas the target compound’s methyl and thiazole substituents may favor organic solvents like DCM or THF .
Structural and Crystallographic Insights
Tools like SHELXL and ORTEP-3 () are critical for resolving the (E)-configuration and validating hydrogen-bonding networks. The thiazole ring’s orientation in the crystal lattice could influence packing efficiency and stability compared to phenyl or thienyl analogues .
Data Tables
Table 1: Substituent Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
